molecular formula C32H26ClN5O7 B12397302 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine

2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine

Cat. No.: B12397302
M. Wt: 628.0 g/mol
InChI Key: GHDRMFDDEGTDQC-YSWXOSACSA-N
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Description

2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their role as smooth muscle vasodilators and their potential to inhibit cancer progression

Preparation Methods

The synthesis of 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine involves multiple steps The synthetic route typically starts with the preparation of the ribofuranosyl moiety, which is then benzoylatedThe final step is the coupling of the ribofuranosyl moiety with the purine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, dioxane, and water . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, the compound can bind to these receptors and modulate their activity. This can lead to various physiological effects, including vasodilation and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is unique due to its specific structural modifications. Similar compounds include:

These compounds share structural similarities but differ in their specific modifications and resulting biological activities.

Properties

Molecular Formula

C32H26ClN5O7

Molecular Weight

628.0 g/mol

IUPAC Name

[(2R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H26ClN5O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(34)36-31(33)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3,(H2,34,36,37)/t22-,24?,30-,32+/m1/s1

InChI Key

GHDRMFDDEGTDQC-YSWXOSACSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C(N=C(N=C54)Cl)N)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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